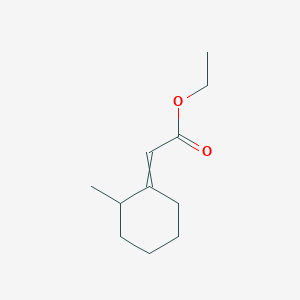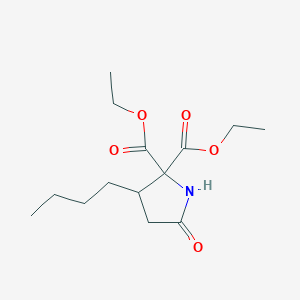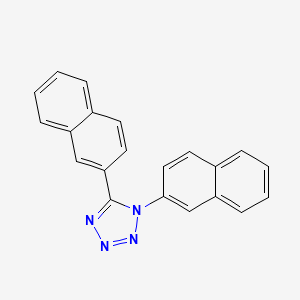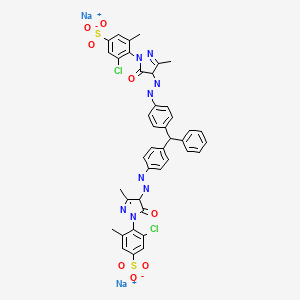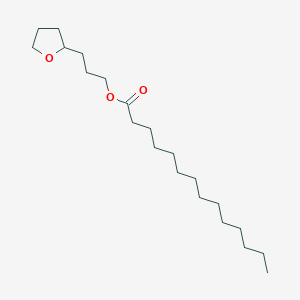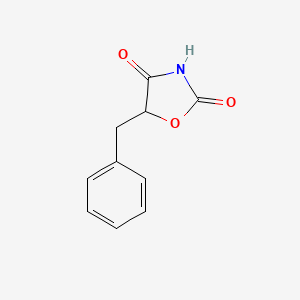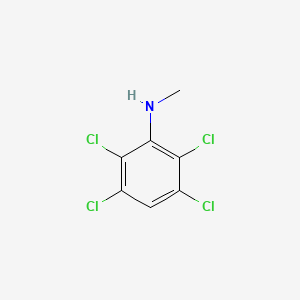
2,3,5,6-Tetrachloro-n-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrachloro-n-methylaniline is a chlorinated derivative of aniline, characterized by the presence of four chlorine atoms and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-n-methylaniline typically involves the chlorination of n-methylaniline. One common method is the direct chlorination of n-methylaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the nitration of toluene to form nitrotoluene, followed by reduction to form n-methylaniline. Subsequent chlorination steps are then carried out to introduce the chlorine atoms at the specific positions on the aromatic ring.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrachloro-n-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the aromatic ring.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrachloro-n-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, is ongoing.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrachloro-n-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the methyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrachloroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
2,3,5,6-Tetrachlorobenzene: Lacks the amino group, making it less reactive in certain chemical reactions.
N-Methylaniline: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
2,3,5,6-Tetrachloro-n-methylaniline is unique due to the combination of chlorine atoms and the methyl group on the nitrogen atom. This unique structure imparts specific chemical properties, making it valuable in various applications, particularly in organic synthesis and industrial chemistry.
Propiedades
Número CAS |
4707-15-7 |
|---|---|
Fórmula molecular |
C7H5Cl4N |
Peso molecular |
244.9 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-N-methylaniline |
InChI |
InChI=1S/C7H5Cl4N/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2,12H,1H3 |
Clave InChI |
BZWKPFBBTRGILQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CC(=C1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


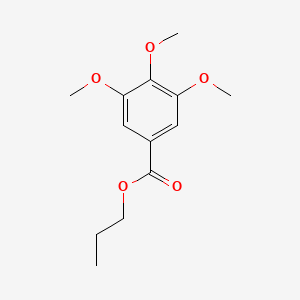
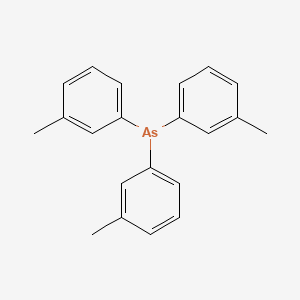
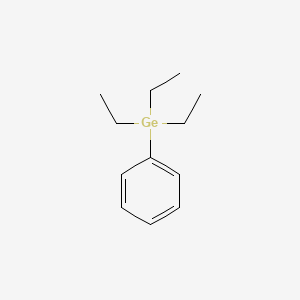

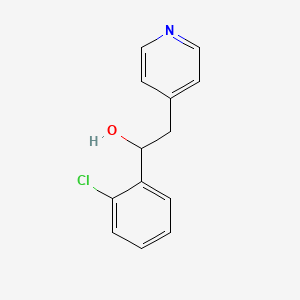
![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
